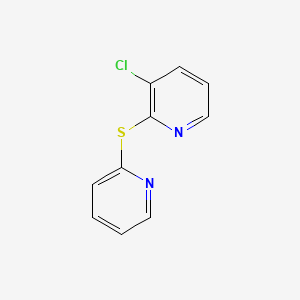

3-Chloro-2-(pyridin-2-ylthio)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2S |

|---|---|

Molecular Weight |

222.69 |

IUPAC Name |

3-chloro-2-pyridin-2-ylsulfanylpyridine |

InChI |

InChI=1S/C10H7ClN2S/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H |

InChI Key |

SFOWEZWXGAWGEE-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)SC2=C(C=CC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3 Chloro 2 Pyridin 2 Ylthio Pyridine and Its Analogs

Strategies for the Construction of the 3-Chloro-2-(pyridin-2-ylthio)pyridine Core

The formation of the this compound core is predominantly achieved through the strategic formation of a carbon-sulfur bond between two pyridine (B92270) rings. The key starting materials are typically a suitably substituted chloropyridine and a pyridine-2-thiol derivative.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of aryl and heteroaryl thioethers. nih.gov This approach involves the reaction of an electron-deficient pyridine ring, such as 2,3-dichloropyridine, with a sulfur nucleophile. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the ortho and para positions. wikipedia.orgmdpi.com

In the context of this compound synthesis, the reaction would involve 2,3-dichloropyridine as the electrophilic partner and a salt of pyridine-2-thiol (2-mercaptopyridine) as the nucleophile. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to the activating effect of the ring nitrogen.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions for the Synthesis of Pyridine Thioether Analogs

| Electrophile | Nucleophile | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Sodium thiophenoxide | HMPA | Microwave, ~100°C, 3 min | 2-Phenylthiopyridine | 99 |

| 2-Chloropyridine | Sodium thiophenoxide | HMPA | Microwave, ~100°C, 3 min | 2-Phenylthiopyridine | 98 |

Reactions Involving 2-Mercaptopyridine Derivatives

Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. For the synthesis of 2-pyridyl thioethers, it is typically deprotonated with a base to form the more nucleophilic thiolate anion. This thiolate can then react with an appropriate electrophilic pyridine, such as 2,3-dichloropyridine, to yield the desired thioether. This method is a classic and straightforward approach for forming the C-S bond. nih.gov

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.orgnih.gov For the synthesis of substituted pyridine thioethers, a one-pot approach could involve the in situ generation of the pyridinethiolate followed by its reaction with the halopyridine. While a specific one-pot synthesis for this compound is not detailed in the provided search results, multicomponent reactions for the synthesis of highly substituted pyridine-thioethers have been reported, often utilizing an aldehyde, malononitrile, and a thiol. mdpi.com

The development of a one-pot synthesis for this compound would likely involve the careful selection of a base and solvent system that facilitates both the deprotonation of pyridine-2-thiol and the subsequent nucleophilic aromatic substitution with 2,3-dichloropyridine without significant side reactions.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govnih.govorganic-chemistry.org The application of microwave heating can significantly accelerate nucleophilic aromatic substitution reactions for the synthesis of pyridine derivatives. researchgate.net

The synthesis of various substituted pyridines through the reaction of halopyridines with sulfur nucleophiles has been shown to be highly efficient under microwave irradiation, with reactions often completing within minutes. researchgate.net For the synthesis of this compound, a microwave-assisted approach would be expected to offer similar advantages, providing a rapid and efficient route to the target molecule. While specific conditions for this exact transformation are not available, related syntheses of aryl and heteroaryl sulfides have been successfully performed using microwave assistance. nih.gov

Reaction Mechanisms of this compound Formation and Derivatization

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products. The formation of the thioether linkage in this compound primarily proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

Proposed Mechanisms for Thioether Linkage Formation

The SNAr mechanism for the formation of this compound from 2,3-dichloropyridine and pyridine-2-thiolate involves a two-step addition-elimination process. wikipedia.orgdalalinstitute.comnih.gov

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic sulfur atom of the pyridine-2-thiolate at the electron-deficient C-2 position of the 2,3-dichloropyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atom. This attack disrupts the aromaticity of the pyridine ring and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom. nih.gov

The regioselectivity of the reaction, with the substitution occurring at the 2-position rather than the 3-position of 2,3-dichloropyridine, is a key feature of this mechanism. The pyridine nitrogen strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack, while the meta (3- and 5-) positions are significantly less reactive. researchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for constructing fused heterocyclic systems from precursors like this compound. These reactions often lead to the formation of thieno[2,3-b]pyridines and their derivatives, which are scaffolds of significant biological interest.

One common approach involves the Thorpe-Ziegler cyclization. For instance, substituted 2-(o-carboran-1-yl)methylthio-3-cyanopyridines undergo this type of cyclization under the influence of potassium hydroxide in dimethylformamide (DMF) to yield the corresponding thienopyridines. osi.lv This reaction is sensitive to the substituents on the pyridine ring; acceptor substituents can increase the yield of the desired thienopyridine product. osi.lv

Similarly, the synthesis of 3-aminothieno[2,3-b]pyridine derivatives can be achieved in high yields by reacting 3-cyanopyridin-2-thiol and its alkyl derivatives with halogen-containing compounds that possess an electron-withdrawing group in the alpha-position. nih.gov The reaction of cyanopyridine-2(1H)-thiones with chloroacetonitrile is another pathway to produce 3-aminothieno[2,3-b]pyridine-2-carbonitriles, which serve as versatile intermediates for further elaboration into condensed pyridothienopyrimidines. researchgate.net

Dearomative cyclization reactions also provide a modern approach to constructing complex fused systems. A dearomative [3+2] cycloaddition reaction between 2-alkynyl pyridines and diarylcyclopropenones has been reported to produce densely functionalized indolizinones under metal-free conditions. rsc.org Computational studies have indicated that the nature of the substituent at the 2-position of the pyridine ring is critical for the dearomatization process to occur successfully. rsc.org

Cleavage and Rearrangement Reactions Involving the C-S Bond

The carbon-sulfur (C-S) bond in 2-(pyridin-2-ylthio)pyridine and its analogs is susceptible to cleavage under various conditions, often facilitated by transition metal complexes. This reactivity opens avenues for functionalization and the synthesis of novel molecular architectures.

For example, the treatment of pyridine-2-thiol (pytH) with hydrogen gas in the presence of dinuclear platinum or palladium complexes featuring a 5-methylpyridine-2-thiolate bridge results in the cleavage of the C-S bond, leading to the formation of pyridine. nih.gov Mechanistic studies suggest that this catalytic reaction involves the bimetallic activation of the pyridinethiol ligand. nih.gov

In a different context, the reaction of a ligand, 2,6-bis((4-(pyridin-2-yl)pyrimidin-2-ylthio)methyl)-4-chlorophenol (ClPPT2), with cuprous chloride under weakly basic conditions leads to the formation of a tetranuclear copper(I) cluster. nih.govacs.orgresearchgate.net X-ray diffraction analysis of the product revealed that the C-S bonds of the original ligand were cleaved during the reaction. nih.govacs.orgresearchgate.net A proposed mechanism for this C-S bond cleavage has been supported by experiments with analogous ligands, where the cleaved products were identified using electrospray ionization mass spectrometry. nih.govacs.org This type of C-S bond cleavage highlights the role of metal coordination in activating otherwise stable bonds.

Furthermore, the C-S bond can be targeted for nucleophilic aromatic substitution (SNAr) reactions. 2-Thiopyridines can be converted into 2-pyridone derivatives through an SNAr reaction, demonstrating the utility of the thiol group as a leaving group in the synthesis of other pyridine-based heterocycles. scispace.com

Computational Elucidation of Reaction Dynamics

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the reaction dynamics, mechanisms, and electronic properties of pyridine derivatives. These studies provide deep insights into transition states, reaction barriers, and the influence of substituents on reactivity.

DFT calculations have been employed to study the mechanism of pyridyl-cholestane formation, a multi-component reaction involving condensation, cyclization, and aromatization steps. nih.gov The study identified the rate-determining step as the cyclization of an intermediate, which had the highest activation energy barrier. The subsequent steps, including further cyclization and proton transfer, showed progressively lower activation barriers. nih.gov

In the context of dearomative cyclization reactions of 2-alkynyl pyridines with cyclopropenones, DFT calculations revealed that having an appropriate substituent at the 2-position of the pyridine is crucial for the dearomatization process. rsc.org This highlights the predictive power of computational chemistry in designing successful synthetic strategies.

Furthermore, DFT has been used to investigate the electronic structure, stability, and spectroscopic properties of 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. eurjchem.com Calculations of frontier molecular orbitals (HOMO-LUMO), chemical hardness, and electrophilicity provide a quantitative understanding of the molecule's reactivity. eurjchem.com Such studies have also been applied to understand the tautomeric equilibrium between 2-pyridinethiol and 2-pyridinethione, revealing that while the thione form is not aromatic, it is stabilized by thioamide resonance. acs.org

Synthesis of Advanced Derivatives and Analogs of this compound

Building upon the fundamental understanding of reactivity, the synthesis of advanced derivatives and analogs of this compound involves strategic functionalization and the introduction of diverse molecular fragments to create compounds with tailored properties.

Functionalization at Pyridine Rings

The functionalization of the pyridine rings in this compound and its analogs is a key strategy for creating diverse derivatives. A powerful method for achieving this is through the generation of pyridyne intermediates. nih.gov For example, 3-chloropyridines can undergo regioselective lithiation followed by treatment with Grignard reagents to form 3,4-pyridyne intermediates. nih.govresearchgate.net These highly reactive species can then be trapped by various electrophiles, leading to the formation of 2,3,4-trisubstituted pyridines. nih.gov This method has been successfully adapted to a continuous flow setup, demonstrating its potential for scalable synthesis. nih.gov

Another approach involves the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives. nih.govmdpi.com In this multi-step synthesis, key intermediates like ethyl 6-cyanonicotinate are prepared and subsequently cyclized to form the pyrimidine ring attached to the pyridine core. nih.govmdpi.com The resulting structures can be further modified, for example, by converting ester groups into amides to generate a library of compounds. nih.gov

The table below summarizes examples of functionalized pyridine derivatives synthesized from related precursors.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Chloro-2-ethoxypyridine | 1. n-BuLi, 2. AnMgBr, 3. TMSCl | 2-Ethoxy-3-(trimethylsilyl)-4-(4-methoxyphenyl)pyridine | 53% | nih.gov |

| Ethyl nicotinate | 1. m-CPBA, 2. TMSCN, TEA, 3. (NH2)2C=NH·H2CO3 | Ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate | Moderate | nih.gov |

| 2-Amino-4-methyl-6-phenyl-5-pyridinecarbonitrile | Phenyl isothiocyanate | 6-Amino-4-methyl-2-phenyl-5-cyano-N-phenylpyridine-2-carbothioamide | - | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Introduction of Diverse Heterocyclic Moieties

The pyridine or thienopyridine scaffold serves as an excellent platform for the construction of more complex, fused heterocyclic systems. By introducing additional rings, the structural diversity and potential biological activity of the resulting molecules can be significantly enhanced.

Starting from 3-aminothieno[2,3-b]pyridine-2-carbonitriles, condensation with triethyl orthoformate yields methanimidate derivatives. researchgate.net These intermediates can then be treated with hydrazine hydrate to form 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are polycyclic systems containing pyrimidine and thiophene rings fused to the original pyridine core. researchgate.net These compounds can be further reacted to introduce triazolo or triazinoindole moieties. researchgate.net

Another strategy involves reacting 3-aminothienopyridine derivatives with reagents like aryl isothiocyanates or maleic anhydride to introduce thiourea or maleimide functionalities, respectively. ekb.eg Similarly, reaction with cyclopentanone can lead to the formation of cyclopentapyrido-thienopyridine derivatives. ekb.eg A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has also been synthesized via Suzuki-Miyaura cross-coupling reactions, demonstrating the introduction of various aryl and heteroaryl groups. mdpi.com

| Precursor | Reagents | Fused/Appended Heterocycle | Reference |

| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | 1. Triethyl orthoformate, 2. Hydrazine hydrate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |

| 3-Aminothieno[2,3-b]pyridine | Maleic anhydride | N-(Thieno[2,3-b]pyridin-3-yl)maleimide | ekb.eg |

| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium (4-chlorophenyl)trifluoroborate, Pd catalyst | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | mdpi.com |

| 4-Amino-5-methyl-7-phenyl-1H-pyrido[2,3-d]pyrimidine | Urea or Thiourea | Pyrido[2,3-d]pyrimidine-2-one or -thione | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Stereoselective Synthesis and Chiral Analog Development

The development of methods for the catalytic asymmetric synthesis of chiral pyridine derivatives is a significant challenge due to the coordinating ability of the pyridine nitrogen, which can lead to catalyst deactivation. chim.it Despite these challenges, several strategies have emerged for accessing optically active pyridine-containing molecules.

Rhodium-catalyzed asymmetric addition of arylboronic acids to pyridyl imines represents one successful approach for producing chiral pyridines with good yields and enantioselectivities. chim.it Another strategy involves the catalytic enantioselective synthesis of 3-piperidines from pyridine precursors and arylboronic acids, although this often requires specific substitution patterns on the reactants. snnu.edu.cn

The synthesis of chiral macrocyclic and linear pyridine carboxamides has been achieved starting from pyridine-2,6-dicarbonyl dichloride. nih.gov By coupling this starting material with chiral amino acid esters, such as D-alanyl methyl ester, chiral bis-ester intermediates are formed. nih.gov These can be further elaborated through hydrazinolysis and subsequent condensation with various aldehydes, ketones, or anhydrides to create a diverse range of chiral linear and macrocyclic structures. nih.gov While not directly starting from this compound, these methodologies showcase general strategies for introducing chirality into pyridine-based scaffolds, which could be adapted for the development of chiral analogs.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 3 Chloro 2 Pyridin 2 Ylthio Pyridine Derivatives

Investigation of Ligand-Target Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives related to 3-Chloro-2-(pyridin-2-ylthio)pyridine, docking studies have been instrumental in elucidating potential mechanisms of action and guiding synthetic efforts.

For instance, docking simulations of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties identified telomerase as a potential target. The simulation positioned one of the most active compounds into the active site of telomerase (PDB: 3DU6), revealing key binding interactions that likely contribute to its inhibitory effect. nih.gov In another study, docking of pyridine-bearing pyrimidine-2-thiols into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) predicted their potential as anti-inflammatory agents. ashdin.com The compound 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, for example, showed significant binding interactions within the active site regions of both enzymes. ashdin.com

Similarly, docking studies on pyridine (B92270) derivatives designed as SHP2 inhibitors provided detailed information on their binding modes. nih.gov Compound (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol was identified as a potent and selective SHP2 inhibitor, and docking confirmed its direct binding to the SHP2 protein. nih.gov For a series of pyridinethione derivatives with antiproliferative activity, docking simulations against colon cancer targets showed that the most active compounds established H-acceptor interactions with key amino acid residues like VAL87 and LYS91. nih.gov These computational studies consistently highlight the importance of hydrogen bonding and π-stacking interactions between the pyridine rings and the amino acid residues of the target protein, which are crucial for stabilizing the ligand-protein complex. nih.govd-nb.info

Elucidation of Biological Mechanisms of Action at the Molecular Level

The biological mechanisms of pyridine thioether derivatives are diverse and depend heavily on their specific substitution patterns. For halogenated pyrrolo[3,2-d]pyrimidines, a structurally related class of compounds, antiproliferative activity has been linked to effects on the cell cycle. nih.govnih.gov Specifically, 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine was found to robustly induce apoptosis along with G2/M cell cycle arrest in triple-negative breast cancer cells (MDA-MB-231). nih.govnih.gov In contrast, the non-iodinated 2,4-dichloro analogue primarily caused cell accumulation at the G2/M stage with minimal evidence of apoptosis, suggesting different downstream mechanistic pathways influenced by the halogen substitution. nih.gov

In the context of antifungal activity, derivatives of 3-chloro-2-hydrazinopyridine (B1363166), which are structurally very similar to the thioether series, have been shown to possess potent fungicidal properties. google.com A patent describes their efficacy against plant pathogens like cucumber wilt (Fusarium oxysporum) and tomato bacterial spot, with certain derivatives achieving inhibition rates over 70%. google.com This suggests that the 3-chloropyridine (B48278) scaffold may interfere with essential cellular processes in these microorganisms.

Other pyridine derivatives have been identified as potent and selective enzyme inhibitors. A series of tricyclic pyridine compounds act as inhibitors of farnesyl-protein transferase (FPT), an enzyme involved in post-translational modification of the Ras protein. nih.gov By inhibiting FPT, these compounds block Ras processing, which is a critical step in a signaling pathway often dysregulated in cancer. nih.gov Similarly, novel pyridine derivatives have been developed as selective inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a role in multiple cancer-related signaling pathways, including RAS-ERK and PI3K-AKT. nih.gov

Design Principles for Modulating Biological Activities through Structural Modification

The presence, type, and position of halogen atoms on the pyridine rings are critical determinants of biological activity. In a series of pyrrolo[3,2-d]pyrimidine derivatives, the introduction of iodine at the C7 position significantly enhanced antiproliferative potency, reducing IC50 values into the sub-micromolar range. nih.govnih.gov This suggests that a halogen at this position is crucial for activity. The 2,4-dichloro substituted compound was active at low micromolar concentrations, and its potency was increased 5- to 20-fold with the addition of C7 iodine. nih.gov

However, the effect of halogenation can be complex. In one review of pyridine derivatives, compounds with halogen atoms were found to exhibit lower antiproliferative activity compared to those with -OMe or -OH groups. nih.gov Conversely, a study on tricyclic FPT inhibitors found that chloro, bromo, and iodo analogues at the 3-position of the pyridine ring were equipotent, while the fluoro analogue was an order of magnitude less active. nih.gov Furthermore, compounds like 3-chloro-1-(aryl)-4-(pyridin-3-yl)azetidin-2-one have been reported to be potent antimicrobial agents against a range of bacterial and fungal strains. mdpi.com These findings indicate that the influence of halogenation is highly context-dependent, relying on the specific scaffold and the biological target.

The thioether linkage (–S–) is a key structural feature that provides flexibility and specific electronic properties to the molecule. In a study of thioalkyl derivatives of pyridine, the sulfur bridge was central to their observed anticonvulsant and antidepressant effects. nih.gov The thioether linkage allows the two aromatic rings to adopt specific spatial orientations necessary for binding to biological targets.

In related structures, such as thioureide derivatives of 3-aminopyridine-2(1H)-one, the presence of a sulfur-containing fragment was shown through molecular docking to increase the binding affinity for antithrombotic protein targets. d-nb.info Research on 1,2,4-triazolo[4,3-a]pyridine derivatives containing a thio-linker also demonstrated good antifungal activity. oriprobe.com The sulfur atom, with its available lone pairs of electrons, can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's active site, thereby anchoring the molecule and contributing to its biological effect.

Modifications to the pyridine rings and the introduction of other heterocyclic systems are common strategies for optimizing the biological activity of lead compounds. For antiproliferative pyridine-2(1H)-thione derivatives, substitutions on the pyridine ring were shown to modulate activity against various cancer cell lines. nih.gov

The replacement of a pyridine ring with or addition of other heterocycles like pyrimidine (B1678525), thiazole (B1198619), or benzothiazole (B30560) often leads to compounds with enhanced or novel biological activities. mdpi.comnih.govmdpi.com For example, a series of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives showed promising anti-fibrotic activity by inhibiting collagen prolyl-4-hydroxylases. nih.gov In another example, linking a thiazole ring to a pyridine scaffold produced potent inhibitors of the transforming growth factor-beta type 1 (TGF-β1) receptor kinase. d-nb.info The specific activity of these hybrid molecules is dictated by the nature of the ancillary heterocycle and its substitution pattern. The data in the table below illustrates how modifications to a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which includes a pyridine-like ring system, affect anti-mycobacterial activity. mdpi.com

Table 1: In Vitro Growth Inhibition of M. tuberculosis by Pyrazolo[1,5-a]Pyrimidin-7-Amine Analogs

| Compound ID | R¹ Substituent | R² Substituent | M.tb MIC (μM) mdpi.com |

|---|---|---|---|

| Analog 1 | 4-F-Ph | Phenyl | 0.2 |

| Analog 2 | 4-F-Ph | 4-F-Ph | 0.2 |

| Analog 3 | 4-F-Ph | 4-Cl-Ph | 0.2 |

| Analog 4 | 4-F-Ph | 4-CF₃-Ph | 0.2 |

| Analog 5 | 4-F-Ph | Thiophen-2-yl | 0.2 |

| Analog 6 | Phenyl | Phenyl | >25 |

| Analog 7 | 4-Cl-Ph | Phenyl | 1.6 |

Data sourced from reference mdpi.com. The table shows the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of Mycobacterium tuberculosis.

Targeted Biological Activities in Academic Research

Derivatives structurally related to this compound have been investigated for a wide spectrum of therapeutic applications. The most prominent activities reported in academic and patent literature include:

Antiproliferative and Antitumor Activity: Various pyridine derivatives have demonstrated significant potential as anticancer agents. dntb.gov.ua This includes compounds that inhibit key enzymes like farnesyl-protein transferase nih.gov and SHP2, nih.gov as well as those that induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov A series of 2-chloro-pyridine derivatives containing flavone moieties were synthesized as potential telomerase inhibitors and showed activity against gastric cancer cells. nih.gov

Antifungal Activity: The 3-chloropyridine scaffold is present in compounds with notable antifungal properties. Derivatives of 3-chloro-2-hydrazinopyridine have been patented for their use as agricultural fungicides, effectively inhibiting the growth of fungal pathogens that affect major crops. google.com Other pyridine-containing heterocycles have shown activity against human pathogens like Candida albicans. nih.govresearchgate.net

Antibacterial Activity: Many pyridine derivatives have been synthesized and evaluated for their antibacterial effects. mdpi.com For example, 3-chloro-azetidinone derivatives have shown good to moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com

Anti-fibrotic Activity: Novel 2-(pyridin-2-yl)pyrimidine derivatives have been identified as having anti-fibrotic properties, demonstrating their ability to inhibit the expression of collagen in hepatic stellate cells. nih.gov

Anticonvulsant Activity: Thioalkyl derivatives of pyridine have been reported to exhibit significant anticonvulsant and antidepressant effects in preclinical models. nih.gov

The table below summarizes the antiproliferative activity of selected halogenated pyrrolo[3,2-d]pyrimidines against various cancer cell lines.

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Halogenated Pyrrolo[3,2-d]pyrimidines

| Compound | R¹ | R² | L1210 (Murine Leukemia) nih.gov | CEM (Human Leukemia) nih.gov | HeLa (Human Cervical Carcinoma) nih.gov | MDA-MB-231 (Human Breast Adenocarcinoma) nih.gov |

|---|---|---|---|---|---|---|

| 1 | Cl | H | 1.8 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.7 ± 0.1 |

| 2 | Cl | I | 0.3 ± 0.03 | 0.1 ± 0.01 | 0.3 ± 0.02 | 0.3 ± 0.02 |

| 3 | O-Bn | H | >125 | 26 ± 2 | 26 ± 2 | >125 |

| 4 | O-Bn | I | 5.3 ± 0.4 | 1.7 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 |

Data sourced from reference nih.gov. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol |

| (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol |

| 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine |

| 2,4-dichloropyrrolo[3,2-d]pyrimidine |

| 3-chloro-1-(aryl)-4-(pyridin-3-yl)azetidin-2-one |

| 2-(pyridin-2-yl)pyrimidine |

| 3-chloro-2-hydrazinopyridine |

| 4-F-Ph-substituted pyrazolo[1,5-a]pyrimidin-7-amine |

| Phenyl-substituted pyrazolo[1,5-a]pyrimidin-7-amine |

| 4-Cl-Ph-substituted pyrazolo[1,5-a]pyrimidin-7-amine |

| 4-CF₃-Ph-substituted pyrazolo[1,5-a]pyrimidin-7-amine |

| Thiophen-2-yl-substituted pyrazolo[1,5-a]pyrimidin-7-amine |

| 4-Me-Ph-substituted pyrazolo[1,5-a]pyrimidin-7-amine |

| bis-O-benzylated pyrrolo[3,2-d]pyrimidine |

Antimicrobial Activity and Related Protein Targets

Derivatives of pyridine have been a significant area of interest in the search for new antimicrobial agents. Research has shown that modifications of the pyridine ring can lead to compounds with potent activity against a range of bacterial and fungal pathogens.

One area of investigation has been the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. A series of these compounds were designed and evaluated for their in vitro antibacterial activity. Notably, compounds 21b, 21d, 21e, and 21f in one study demonstrated strong antibacterial effects against five different Gram-positive bacteria, with activity comparable to the antibiotic linezolid. nih.gov Further structural modifications, such as the introduction of a fluorine atom, were found to significantly enhance the antibacterial activity of these derivatives. nih.gov

Other studies have explored a variety of pyridine derivatives. For instance, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown significant antimicrobial activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Similarly, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide have exhibited high antibacterial and antifungal activity. nih.gov Thiophene-pyrazole-pyridine hybrids have also demonstrated good antimicrobial activity against several bacterial and fungal strains. nih.gov

The mechanism of action for some of these pyridine derivatives is believed to involve the inhibition of essential bacterial processes. For example, in the case of the 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking studies suggest potential modes of action that interfere with bacterial growth and morphology. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (S. aureus, S. pneumonia, E. faecalis, B. subtilis, S. xylosus) | Strong antibacterial activity, comparable to linezolid. Introduction of fluorine enhances activity. nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Nitro and dimethoxy substituted compounds were most active. nih.gov |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, C. gabrata | High antibacterial and antifungal activity with MIC values of 6.25–12.5 μg/mL. nih.gov |

| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Good antimicrobial activity against a broad spectrum of bacteria and fungi. nih.gov |

Insecticidal Activity and Target Protein Interactions

The investigation of pyridine derivatives has extended to their potential use as insecticides. Certain structural features within this class of compounds have been found to be effective against agricultural pests.

A study focused on new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which incorporate a pyridine scaffold, revealed promising insecticidal activity against the cotton aphid, Aphis gossypii. nih.gov Specifically, compounds designated as 4, 9b, and 9c in the study showed significant efficacy. nih.gov

Table 2: Insecticidal Activity of Selected Pyridine Derivatives

| Compound Class | Target Insect | Key Findings |

|---|---|---|

| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii (Cotton aphid) | Compounds 4, 9b, and 9c showed promising insecticidal activity. nih.gov |

| Sublethal concentrations increased nymphal instar duration and generation time, and decreased adult longevity. nih.gov |

Anticancer Research and Apoptosis Induction Mechanisms

Pyridine derivatives have emerged as a promising class of compounds in the field of anticancer research. Various studies have demonstrated their ability to inhibit the growth of cancer cells and induce apoptosis through different mechanisms.

One study reported on a novel pyridine and a novel pyridone-based compound that inhibited the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells. nih.gov The mechanism of action was found to involve the induction of G2/M phase cell cycle arrest and apoptosis. nih.gov This was mediated through the upregulation of the cell cycle inhibitors p21 and p53, and the cell signaling protein JNK. nih.gov

Another area of research has focused on 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives as dual inhibitors of c-MET and VEGFR-2, which are key receptors in cancer progression. nih.gov Certain compounds in this series exhibited potent cytotoxicity against MCF-7 and PC-3 cancer cell lines. nih.gov For example, compound 2n was shown to induce apoptosis in MCF-7 cells by affecting the expression of apoptosis-related genes such as p53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2. nih.gov In vivo studies with this compound also demonstrated a reduction in tumor mass and volume. nih.gov

Furthermore, some newly synthesized nicotinamides and their thienopyridine derivatives have shown interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. nih.gov Docking studies of the most active derivatives were consistent with the in vitro antitumor results, suggesting specific interactions with target proteins. nih.gov Pyrrolo[3,2-c]pyridine derivatives have also been investigated as inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov Compound 10t, in particular, showed potent activity against several cancer cell lines by disrupting microtubule networks and inducing G2/M phase arrest and apoptosis. nih.gov

Table 3: Anticancer Activity and Apoptosis Induction by Pyridine Derivatives

| Compound Class | Cancer Cell Lines | Mechanism of Action |

|---|---|---|

| Novel pyridine and pyridone derivatives | MCF-7 (breast), HepG2 (liver) | Induction of G2/M arrest and apoptosis via upregulation of p53, p21, and JNK. nih.gov |

| 1,3-Diphenylurea appended aryl pyridine derivatives | MCF-7 (breast), PC-3 (prostate) | Dual inhibition of c-MET and VEGFR-2; induction of apoptosis through modulation of p53, Bax, caspases, and Bcl-2. nih.gov |

| Nicotinamides and thienopyridine derivatives | HCT-116 (colon), HepG-2 (liver), MCF-7 (breast) | Antitumor activity against hepatocellular and colon carcinoma. nih.gov |

| 1H-Pyrrolo[3,2-c]pyridine derivatives | HeLa (cervical), SGC-7901 (gastric), MCF-7 (breast) | Inhibition of tubulin polymerization, disruption of microtubule networks, G2/M phase arrest, and apoptosis induction. nih.gov |

Anti-inflammatory Mechanism Studies

The anti-inflammatory potential of pyridine derivatives has been explored through various in vitro and in vivo studies. The mechanisms often involve the inhibition of key inflammatory mediators.

One study investigated new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. researchgate.net Virtual bioscreening and subsequent in vivo testing revealed that certain 1,4-dihydropyridine (B1200194) and thienopyridine derivatives possessed strong anti-inflammatory activity, in some cases more effective than reference drugs like nimesulide (B1678887) and acetylsalicylic acid. researchgate.net

Another research effort focused on pyridine- and thiazole-based hydrazides. acs.org The in vitro anti-inflammatory activity of these compounds was evaluated using the bovine serum albumin denaturation method. The results showed that these compounds could inhibit protein denaturation, a key process in inflammation. acs.org Structure-activity relationship studies indicated that the presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring enhanced the anti-inflammatory activity. acs.org

Furthermore, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one and its derivatives led to the discovery of compounds with potent anti-inflammatory activities both in vitro and in vivo. nih.gov These compounds showed inhibitory activity against cyclooxygenase (COX) enzymes, with some exhibiting selectivity for COX-2. nih.gov One compound also demonstrated significant inhibition of 5-lipoxygenase, another important enzyme in the inflammatory cascade. nih.gov

Table 4: Anti-inflammatory Mechanisms of Pyridine Derivatives

| Compound Class | Key Findings |

|---|---|

| 3-Aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Strong anti-inflammatory activity in vivo, exceeding that of some standard drugs. researchgate.net |

| Pyridine- and thiazole-based hydrazides | Inhibition of in vitro protein denaturation; hydroxyl and methoxy substituents enhance activity. acs.org |

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one derivatives | Potent in vitro and in vivo anti-inflammatory activity; inhibition of COX-1, COX-2, and 5-lipoxygenase. nih.gov |

Enzyme Inhibition Mechanisms

The ability of pyridine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Research has focused on their effects on enzymes involved in various diseases.

Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and investigated as urease inhibitors. mdpi.com Urease is a nickel-dependent enzyme that is crucial for the survival of certain pathogenic microorganisms. The study found that several of the synthesized compounds were potent urease inhibitors, with IC50 values in the low micromolar range, significantly lower than the standard inhibitor thiourea. mdpi.com In silico analysis suggested that these inhibitors form favorable interactions with the active site of the urease enzyme. mdpi.com

Another area of study has been the inhibition of cholinesterases, which are important targets in the treatment of Alzheimer's disease. A series of pyrimidine and pyridine diamines were designed as dual binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Many of these compounds were found to be mixed or uncompetitive inhibitors with Ki values in the low micromolar to nanomolar range, indicating strong binding to the enzymes. nih.gov

Furthermore, as mentioned in the anti-inflammatory section, certain pyridine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and 5-lipoxygenase, which are critical in the inflammatory pathway. nih.gov

Table 5: Enzyme Inhibition by Pyridine Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 1-(3-Nitropyridin-2-yl)piperazine derivatives | Urease | Potent urease inhibition with low micromolar IC50 values. mdpi.com |

| Pyrimidine and pyridine diamines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Mixed or uncompetitive inhibition with low micromolar to nanomolar Ki values. nih.gov |

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one derivatives | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase | Inhibition of key inflammatory enzymes. nih.gov |

| 1H-Pyrrolo[3,2-c]pyridine derivatives | Tubulin | Inhibition of tubulin polymerization. nih.gov |

Coordination Chemistry and Metal Complex Formation with Pyridine Thioether Ligands

3-Chloro-2-(pyridin-2-ylthio)pyridine as a Ligand System

The unique structural arrangement of this compound, featuring two pyridine (B92270) rings linked by a sulfur atom, and a chloro substituent, makes it an intriguing ligand for coordination with metal ions. The presence of multiple potential donor atoms allows for diverse coordination modes.

Coordination Modes and Binding Sites (N, S Donor Properties)

This compound possesses three potential coordination sites: the nitrogen atom of the 3-chloropyridine (B48278) ring, the nitrogen atom of the pyridine ring, and the bridging sulfur atom. This structure allows the ligand to act as a bidentate or potentially a bridging ligand. In its common bidentate chelate mode, it coordinates to a metal center through one of the pyridine nitrogen atoms and the sulfur atom, forming a stable five-membered chelate ring. The specific nitrogen atom involved in coordination can be influenced by steric and electronic factors. The lone pair of electrons on the sulfur atom also makes it a soft donor site, capable of forming strong bonds with soft metal ions. Pyridine, in general, is considered a borderline soft-hard ligand.

The chloro substituent on one of the pyridine rings can influence the electronic properties of the ligand. The electron-withdrawing nature of the chlorine atom can decrease the basicity of the adjacent pyridine nitrogen, potentially affecting its coordinating ability compared to the unsubstituted pyridine ring.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with pyridine-thioether ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the stoichiometry and geometry of the resulting complex.

For instance, the reaction of a pyridine-based ligand with a metal chloride salt, such as cobalt(II) chloride or nickel(II) chloride, in an ethanolic solution is a common method for preparing octahedral or tetrahedral complexes. The general procedure often involves dissolving the ligand and the metal salt in separate portions of the solvent, followed by mixing the solutions and often heating under reflux to facilitate the reaction. The resulting complex may precipitate from the solution upon cooling or after the addition of a less-polar solvent. The molar ratio of the ligand to the metal salt is a critical parameter that can be adjusted to control the number of ligands coordinated to the metal center.

Structural Elucidation of Metal Complexes

The definitive characterization of the structure of metal complexes formed with this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Can provide evidence of coordination by showing shifts in the vibrational frequencies of the pyridine rings and the C-S bond upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the pyridine protons and carbons upon coordination can provide insights into the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, which are indicative of the coordination environment.

Catalytic Applications of Metal Complexes Containing Pyridine-Thioether Ligands

Metal complexes containing pyridine-thioether ligands have shown promise as catalysts in various organic transformations. While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of pyridine-thioether and related pyridine-based complexes has demonstrated activity in several key reactions.

For example, palladium(II) complexes with functionalized pyridine ligands have been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. The electronic and steric properties of the pyridine ligand can significantly influence the catalytic efficiency. Furthermore, iron(II) complexes of pyridine-substituted thiosemicarbazones have been investigated as catalysts for oxidation reactions. The presence of both nitrogen and sulfur donor atoms in the ligand framework is often crucial for the observed catalytic activity.

Metal-Ligand Interactions and Redox Behavior

The interaction between the metal center and the this compound ligand is a combination of sigma donation from the nitrogen and sulfur lone pairs to the metal and potential pi-backbonding from the metal d-orbitals to the pi* orbitals of the pyridine rings. Pyridine itself is known to be a weak pi-acceptor ligand.

The redox behavior of the metal complexes is influenced by both the metal and the ligand. The electron-withdrawing chloro group on the pyridine ring can affect the electron density at the metal center, thereby influencing its reduction potential. Cyclic voltammetry is a common technique used to study the redox properties of these complexes. For instance, the reduction of a Co(III) center to Co(I) in a cobaloxime complex containing a pyridine ligand is a key step in its catalytic cycle for certain reactions. The stability and accessibility of different oxidation states of the metal are critical for the catalytic performance of the complex.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 3 Chloro 2 Pyridin 2 Ylthio Pyridine

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Chloro-2-(pyridin-2-ylthio)pyridine. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum, the protons on the two pyridine (B92270) rings exhibit distinct chemical shifts and coupling patterns. The protons of the 3-chloropyridyl moiety and the pyridin-2-ylthio group will appear in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. The specific shifts and the multiplicity of each signal (singlet, doublet, triplet, or multiplet) are dictated by the electronic effects of the chloro and thioether substituents and the spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Information Provided |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Doublets, Triplets, Multiplets | Confirms the arrangement of protons on both pyridine rings. |

Note: The table presents expected ranges and patterns. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Mechanistic Studies

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. This information is vital for confirming the compound's elemental composition and for gaining insights into its stability and potential reaction pathways.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its monoisotopic mass. A characteristic isotopic pattern would also be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately a 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2⁺). This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₇ClN₂S) with high confidence. Analysis of the fragmentation pattern under techniques like electron impact (EI) or collision-induced dissociation (CID) can reveal the cleavage of the C-S bond, the C-Cl bond, and fragmentation of the pyridine rings, offering structural information and clues for mechanistic studies of its reactions.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate the electronic properties of this compound.

UV-Visible spectroscopy probes the electronic transitions within the molecule. The pyridine rings and the thioether linkage constitute a conjugated system that absorbs UV light, leading to π → π* and n → π* transitions. The resulting spectrum, characterized by one or more absorption maxima (λ_max_), provides information about the extent of conjugation and the electronic structure of the molecule.

X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state. This method provides exact bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular connectivity.

Furthermore, X-ray diffraction analysis reveals the conformational arrangement of the molecule, specifically the dihedral angle between the two pyridine rings. This conformation is influenced by steric and electronic interactions between the rings and the sulfur bridge. The analysis also details the intermolecular interactions, such as π-π stacking or other non-covalent forces, that govern the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not widely published, related thiophene-based pyridine derivatives have been successfully characterized using this technique.

Electrochemical Characterization and Redox Properties

The electrochemical behavior of pyridine and thiopyridine derivatives can be investigated using techniques such as cyclic voltammetry. These methods can determine the oxidation and reduction potentials of this compound, providing insight into its electronic properties and its ability to participate in redox reactions. The presence of the electron-withdrawing chlorine atom and the sulfur-linked pyridine ring influences the electron density of the molecule, which in turn affects its redox potentials. Such studies are valuable for applications in materials science and in understanding the mechanisms of redox-mediated reactions.

Future Perspectives and Emerging Research Areas for Pyridine Thioether Compounds

Development of Novel Pyridine-Thioether Scaffolds

The synthesis of new molecular frameworks is a cornerstone of drug discovery and materials science. For pyridine-thioethers, research is increasingly focused on creating novel scaffolds with tailored biological activities. Pyridine (B92270) derivatives are recognized as crucial precursors for pharmaceuticals and agrochemicals. nih.gov Scientists are actively designing and synthesizing new series of these compounds to act as anticancer, antifungal, and anti-inflammatory agents. researchgate.netnih.gov

One area of development involves the creation of hybrid molecules that combine the pyridine-thioether moiety with other pharmacologically active structures, such as thiazole (B1198619). nih.gov For instance, novel pyridine-thiazole hybrid molecules have been synthesized and shown to possess high antiproliferative activity against various tumor cell lines. nih.gov Another approach is the structural modification of the pyridine ring itself, such as the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which have shown promise as antiplatelet agents and for their potential in treating cancer and infections. researchgate.net The development of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) has been identified as a promising lead scaffold for new, highly efficient fungicides. nih.gov

Researchers are also exploring innovative synthetic strategies to generate diverse pyridylthioacetamides, which have shown potential as pesticidal agents. mdpi.com These strategies often involve the nucleophilic substitution of pyridine halides with mercaptoacetamides or pyridine thiols with chloroacetamides. mdpi.com

Table 1: Examples of Novel Pyridine-Thioether Scaffolds and Their Potential Applications

| Scaffold Class | Specific Example(s) | Potential Application(s) | Key Research Finding(s) |

| Thienylpyridyl- and Thioether-containing Acetamides | Thioether/sulfoxide/sulfone-containing acetamide (B32628) derivatives | Pesticidal agents | Designed based on pharmacophore-based virtual screening; synthesized via nucleophilic substitution. mdpi.com |

| Tetrahydrothieno[3,2-b]pyridines | 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives | Fungicides | Identified as a promising lead scaffold with high efficacy against various fungi. nih.gov |

| Pyridine-Thiazole Hybrids | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | Anticancer agents | Demonstrated high antiproliferative activity and selectivity for cancer cell lines. nih.gov |

| Thieno[2,3-b]pyridines | 6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives | Anticancer, antibacterial, antifungal, anti-inflammatory | Used as a scaffold for preparing new series of condensed thienopyridines. researchgate.net |

Integration with Supramolecular Chemistry and Materials Science

The unique electronic and structural properties of pyridine-thioethers make them attractive candidates for integration into supramolecular assemblies and advanced materials. Pyridine and its derivatives are crucial compounds in the chemical industry, often serving as solvents or precursors for materials like herbicides. acs.org

In supramolecular chemistry, the pyridine nitrogen atom can act as a hydrogen bond acceptor, enabling the formation of complex, ordered structures. acs.org This property is being exploited to design host-guest systems for selective molecular recognition and separation. For example, specific host compounds can be designed to selectively bind and extract particular pyridine isomers from a mixture, a process that is challenging and energy-intensive using traditional methods like fractional distillation. acs.org The future may see the development of pyridine-thioether-based hosts for sensing or separating specific molecules.

Furthermore, pyridine-containing compounds with extended conjugation are being investigated for their potential use in molecular wires and light-emitting devices. rasayanjournal.co.in The ability to tune the electronic properties of these molecules through chemical modification of the pyridine-thioether scaffold opens up possibilities for creating novel functional materials. The field is also benefiting from automation and data-driven approaches, which can accelerate the discovery of new supramolecular assemblies with desired properties. youtube.com

Advanced Computational Modeling and Artificial Intelligence in Compound Design

The design of new pyridine-thioether compounds is being revolutionized by advanced computational modeling and artificial intelligence (AI). These tools allow for the rapid screening of virtual libraries of compounds and the prediction of their biological activity and physicochemical properties, significantly accelerating the drug discovery process. nih.govnih.gov

Techniques such as computer-aided drug design (CADD), molecular docking, and quantitative structure-activity relationship (QSAR) modeling are becoming standard practice. nih.govnih.govresearchgate.net For instance, molecular docking studies help to visualize and understand the binding interactions between a designed molecule and its biological target, such as a protein or enzyme. nih.govnih.gov This insight allows for the rational design of more potent and selective inhibitors. nih.gov

AI and machine learning are being used to analyze large datasets and identify complex patterns that are not apparent to human researchers, leading to the discovery of novel scaffolds and a better understanding of structure-activity relationships. youtube.com These computational approaches are instrumental in designing dual-target inhibitors, such as antifungal agents that act on both squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51). nih.gov

Table 2: Computational Tools in Pyridine-Thioether Research

| Computational Tool | Application | Example of Use | Reference |

| Molecular Docking | Predicting binding modes and interactions with biological targets. | Predicting the binding of pyridine derivatives to the active site of tubulin. | nih.gov |

| 3D-QSAR Modeling | Developing models to correlate 3D molecular properties with biological activity. | Building a model to guide the optimization of amide-pyridine antifungal agents. | nih.gov |

| Computer-Aided Drug Design (CADD) | Rational design of novel inhibitors based on target structure. | Designing pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. | nih.gov |

| In Silico ADME/T Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Evaluating the drug-like properties of novel amide-pyridine scaffolds. | nih.gov |

Exploration of New Biological Targets and Mechanisms

While pyridine-based compounds are known to interact with a variety of biological targets, there is a continuous effort to identify new ones and to elucidate novel mechanisms of action. This exploration is crucial for overcoming drug resistance and developing treatments for diseases with unmet medical needs. nih.gov

Research has shown that pyridine derivatives can exhibit a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov For example, novel pyridine derivatives have been found to inhibit tubulin polymerization, a key process in cell division, making them promising anticancer agents. nih.gov Other studies have identified pyridine-thiazole hybrids that may induce genetic instability in tumor cells. nih.gov

The search for new targets is expanding beyond traditional enzymes and receptors. Transcriptome analysis of cells treated with a 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative revealed that its antifungal action involves the inhibition of nitrogen metabolism and the proteasome pathway. nih.gov Furthermore, researchers are designing dual-target inhibitors, a strategy that can lead to more effective drugs and reduce the likelihood of resistance. nih.gov

Green Chemistry Approaches in Pyridine-Thioether Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine-thioether compounds to create more sustainable and environmentally friendly processes. Traditional synthetic methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in

Modern green chemistry approaches focus on improving reaction efficiency, minimizing waste, and using safer substances. rasayanjournal.co.in Techniques such as microwave-assisted synthesis are being employed to dramatically reduce reaction times (from hours to minutes), increase product yields, and simplify purification. rasayanjournal.co.innih.gov This method has been successfully used to prepare various pyridine and thiazole derivatives. nih.gov

Other green strategies include the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, and solvent-free reaction conditions. rasayanjournal.co.in These methods not only reduce environmental impact but also offer economic benefits through lower energy consumption and reduced costs for solvent purchase and disposal. rasayanjournal.co.in The development of catalytic processes, including the use of novel catalysts, is also a key area of research for making the synthesis of pyridines more efficient and sustainable. chemscene.comacs.org

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-(pyridin-2-ylthio)pyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the pyridine ring’s chlorine atom (position 3) can react with thiol-containing nucleophiles like pyridine-2-thiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization of solvent polarity and reaction time is critical to minimize side products like disulfide formation . A typical workup involves extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule resolution. Data collection at low temperatures (e.g., 100 K) improves accuracy .

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions. For example, the pyridin-2-ylthio group shows characteristic deshielded protons near δ 8.5–9.0 ppm. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 243.6) .

Q. What solvents and conditions are optimal for handling this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Storage under inert atmosphere (N₂/Ar) at –20°C prevents degradation. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) should be performed periodically .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological activity?

- Methodological Answer :

- DFT calculations : Gaussian 09W can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the thioether group shows high electron density, making it a target for oxidation .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The pyridine ring’s chloro and thio groups may form halogen bonds or π-π stacking with aromatic residues in binding pockets .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Case Example : If NMR suggests a planar structure but XRD reveals torsional angles >10°, verify sample purity (HPLC) and consider dynamic effects (VT-NMR). For chiral centers, use CD spectroscopy or enantiocrystallography .

- Error Mitigation : Cross-validate with multiple techniques (e.g., IR for functional groups, elemental analysis for C/H/N/S ratios) .

Q. What strategies minimize side reactions during functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily mask reactive sites (e.g., use PMBONPy for hydroxyl protection during thioether synthesis) .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-couplings at the chloro position while preserving the thioether moiety .

Key Considerations for Experimental Design

- Contradictory Data : If biological assays (e.g., enzyme inhibition) conflict with computational predictions, re-evaluate assay conditions (pH, ionic strength) or validate target binding via SPR or ITC .

- High-Throughput Screening : Use fragment-based libraries to explore structure-activity relationships (SAR) for agrochemical or pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.